1-[4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one
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Overview
Description
1-[4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one is a complex organic compound featuring a bromopyrimidine moiety linked to a piperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated pyrimidine in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is highly efficient.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.
Scientific Research Applications
1-[4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to enzymes or receptors, inhibiting their activity and affecting various cellular pathways. This compound may also interfere with DNA or RNA synthesis, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly in cancer treatment.
Uniqueness
1-[4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one is unique due to its specific structure, which combines a bromopyrimidine moiety with a piperidine ring. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-[4-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrN4O3/c1-13(24)22-7-4-15(5-8-22)17(25)23-6-2-3-14(11-23)12-26-18-20-9-16(19)10-21-18/h9-10,14-15H,2-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUCWBIOTKAUFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCCC(C2)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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